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molecular formula C10H6F4O B8518416 2,3,5,6-Tetrafluoro-4-(2-propyn-1-yl)benzyl Alcohol

2,3,5,6-Tetrafluoro-4-(2-propyn-1-yl)benzyl Alcohol

Cat. No. B8518416
M. Wt: 218.15 g/mol
InChI Key: HSWOILMZLAARCG-UHFFFAOYSA-N
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Patent
US04762835

Procedure details

A mixture of 2-[4-(prop-2-yn-1-yl)-2,3,5,6-tetrafluorobenzyloxy]tetrahydropyran (0.8 g), dilute hydrochloric acid (2N, 5 cm3) and methanol (30 cm3) was stirred together at the ambient temperature for 2 hours, after which the more volatile portion was removed by evaporation under reduced pressure. The residue was extracted with diethyl ether, the extracts combined, washed with water, and dried over anhydrous magnesium sulphate. Removal of the solvent by evaporation under reduced pressure yielded an oil which crystallised on standing to give 4-(prop-2-yn-1-yl)-2,3,5,6-tetrafluorobenzyl alcohol (0.5 g), m.p. 51°-52° C., after recrystallisation from petroleum ether (boiling range 60°-80° C.).
Name
2-[4-(prop-2-yn-1-yl)-2,3,5,6-tetrafluorobenzyloxy]tetrahydropyran
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[C:17]([F:18])=[C:16]([F:19])[C:7]([CH2:8][O:9]C2CCCCO2)=[C:6]([F:20])[C:5]=1[F:21])[C:2]#[CH:3].Cl>CO>[CH2:1]([C:4]1[C:5]([F:21])=[C:6]([F:20])[C:7]([CH2:8][OH:9])=[C:16]([F:19])[C:17]=1[F:18])[C:2]#[CH:3]

Inputs

Step One
Name
2-[4-(prop-2-yn-1-yl)-2,3,5,6-tetrafluorobenzyloxy]tetrahydropyran
Quantity
0.8 g
Type
reactant
Smiles
C(C#C)C1=C(C(=C(COC2OCCCC2)C(=C1F)F)F)F
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred together at the ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after which the more volatile portion was removed by evaporation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with diethyl ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
yielded an oil which
CUSTOM
Type
CUSTOM
Details
crystallised

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C#C)C1=C(C(=C(CO)C(=C1F)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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